molecular formula C11H13N B1329830 3-Tert-butylbenzonitrile CAS No. 20651-74-5

3-Tert-butylbenzonitrile

Cat. No.: B1329830
CAS No.: 20651-74-5
M. Wt: 159.23 g/mol
InChI Key: KHTOSIUCQBUWHE-UHFFFAOYSA-N
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Description

3-Tert-butylbenzonitrile is an organic compound with the molecular formula C11H13N. It is characterized by a tert-butyl group attached to the benzene ring at the meta position relative to the nitrile group. This compound is known for its stability and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-tert-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. Another method involves the direct cyanation of 3-tert-butylbenzyl chloride using sodium cyanide under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound oxide. This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-tert-butylbenzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 3-tert-butylbenzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base.

Major Products Formed:

    Oxidation: 3-Tert-butylbenzoic acid.

    Reduction: 3-Tert-butylbenzylamine.

    Hydrolysis: 3-Tert-butylbenzamide or 3-tert-butylbenzoic acid.

Scientific Research Applications

3-Tert-butylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved include nucleophilic attack on the nitrile carbon, leading to the formation of various derivatives.

Comparison with Similar Compounds

    4-Tert-butylbenzonitrile: Similar structure but with the tert-butyl group at the para position.

    2-Tert-butylbenzonitrile: Similar structure but with the tert-butyl group at the ortho position.

Comparison: 3-Tert-butylbenzonitrile is unique due to the position of the tert-butyl group, which affects its chemical reactivity and physical properties. The meta position provides a different steric and electronic environment compared to the ortho and para positions, leading to distinct reactivity patterns and applications.

Properties

CAS No.

20651-74-5

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-butylbenzonitrile

InChI

InChI=1S/C11H13N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5H2,1H3

InChI Key

KHTOSIUCQBUWHE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC(=C1)C#N

Canonical SMILES

CCCCC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-tert-butylphenyl trifluoromethanesulfonate (1.5 g, 6.70 mmol) in DMF (10 mL), zinc cyanide (1.57 g, 13.40 mmol) was added. The reaction mixture was heated to 120° C. for 4 h. Then reaction mixture was cooled, diluted with ether (2500 mL) and washed twice with 2N ammonium hydroxide (50 mL). The ether solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (5% EtOAc in hexanes) to afford 3-tert-butylbenzonitrile in 75% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.57 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step Two

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